molecular formula C26H35N3O2 B5960881 1-(2-methoxyphenyl)-4-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperazine

1-(2-methoxyphenyl)-4-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperazine

Cat. No.: B5960881
M. Wt: 421.6 g/mol
InChI Key: AULZSLANGMKZND-JXMROGBWSA-N
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Description

1-(2-methoxyphenyl)-4-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperazine typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the methoxyphenyl groups via electrophilic aromatic substitution.

    Step 3: Formation of the prop-2-enyl linkage through alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents.

    Reduction: Reduction of double bonds in the prop-2-enyl linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, and acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperazine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors in the body to elicit a biological response.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)piperazine: A simpler analog with similar pharmacological properties.

    4-(2-methoxyphenyl)piperidine: Another related compound with potential therapeutic applications.

Uniqueness

1-(2-methoxyphenyl)-4-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperazine is unique due to its specific structural features, such as the presence of both methoxyphenyl and prop-2-enyl groups, which may confer distinct biological activities.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-30-25-13-5-3-9-22(25)10-7-15-27-16-8-11-23(21-27)28-17-19-29(20-18-28)24-12-4-6-14-26(24)31-2/h3-7,9-10,12-14,23H,8,11,15-21H2,1-2H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULZSLANGMKZND-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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